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Compound of Interest

Compound Name: Azilsartan methyl ester

Cat. No.: B176507 Get Quote

Technical Support Center: Azilsartan Medoxomil
Production
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

reducing impurities during the production of Azilsartan medoxomil.

Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities encountered during the synthesis of

Azilsartan medoxomil?

A1: During the synthesis of Azilsartan medoxomil, several process-related impurities can form.

These can arise from starting materials, intermediates, or side reactions. Common impurities

include the desethyl impurity, bis-impurity (A), Azilsartan (II), isopropyl ester of Azilsartan (IIa),

Azilsartan methyl ester (IIIc), and Azilsartan ethyl ester (IIIb).[1] Additionally, other impurities

designated as AZS Imp 1 through AZS Imp 5 have been identified during laboratory-scale

synthesis.[2] The presence and levels of these impurities are critical quality attributes that must

be controlled.

Q2: How can the formation of the desethyl impurity be controlled during the cyclization step?

A2: The formation of the desethyl impurity is a known issue during the cyclization of the

hydroxyamidino compound to the 1,2,4-oxadiazol derivative. To minimize the formation of this
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impurity, it is recommended to conduct the reaction at low temperatures and in the presence of

a "carbonyl" source.[1] Controlling the reaction temperature is a critical parameter in preventing

the de-ethylation side reaction. One patented process describes reducing the desethyl impurity

to less than approximately 0.1%.[3][4]

Q3: What are potential genotoxic impurities (PGIs) in Azilsartan medoxomil production and

what are the control limits?

A3: Two potential genotoxic impurities that can arise during the synthesis are Methyl(Z)-2-

ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-

carboxylate (Impurity-A) and 2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-

yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid (Impurity-B).[5] Based on the Threshold of

Toxicological Concern (TTC) and a maximum daily dose of 40mg for Azilsartan, the

concentration of these PGIs should be controlled to below 37.5 ppm each.[5] A sensitive LC-

MS/MS method has been developed for the trace level quantification of these impurities.[5][6]

Troubleshooting Guides
Issue 1: High Levels of Bis-Impurity (A) in Crude
Azilsartan Medoxomil
Problem: The reaction of Azilsartan isopropanol solvate with 4-chloromethyl-5-methyl-1,3-

dioxol-2-one results in high levels of the bis-impurity (A), sometimes as high as 40%.[1] This

significantly impacts the purity of the final product.

Root Cause Analysis: The bis-impurity is formed due to a side reaction where two molecules of

Azilsartan react with one molecule of the medoxomil precursor.

Corrective and Preventive Actions (CAPA):

Purification via Crystallization: The most effective method to remove the bis-impurity is

through crystallization of the crude Azilsartan medoxomil.

Solvent Selection: Methylene dichloride has been shown to be a particularly effective solvent

for this purification.[1] Other solvent systems that can be used for purification include C2-6

esters, mixtures of C2-6 esters and water, N,N-dimethylformamide, N,N-dimethylacetamide,
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N-methylpyrrolidone, halogenated hydrocarbons, aromatic hydrocarbons, dimethylsulfoxide,

dimethylcarbonate, C1-4 alkyl alcohols, acetonitrile, and C3-6 ketones.[1]

Optimized Protocol: A suggested protocol involves dissolving the crude product in the

chosen solvent at an elevated temperature (e.g., ~60°C for methylene dichloride), followed

by cooling to room temperature (~25°C) to induce crystallization of the purified Azilsartan

medoxomil.[1] The purified product can then be isolated by filtration.

Crude Azilsartan Medoxomil
(High Bis-Impurity)

Dissolve in appropriate solvent
(e.g., Methylene Dichloride) at elevated temperature

Cool the solution to induce
crystallization

Filter to isolate the
purified product

Dry the purified
Azilsartan Medoxomil

Purified Azilsartan Medoxomil
(Bis-Impurity Reduced)

Click to download full resolution via product page

Caption: Workflow for the purification of crude Azilsartan medoxomil to reduce bis-impurity

levels.
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Issue 2: Inconsistent Purity and High Overall Impurity
Profile
Problem: The final Azilsartan medoxomil product shows inconsistent purity with a total impurity

level exceeding acceptable limits (e.g., > 0.5-0.7%).[1]

Root Cause Analysis: This can be due to carry-over of impurities from intermediate steps,

incomplete reactions, or degradation of the product during processing.

Corrective and Preventive Actions (CAPA):

Intermediate Purification: A critical control point is the purity of the azilsartan methyl ester
intermediate. Isolating this intermediate as a 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) salt

has been shown to be effective in removing carry-over impurities to below 0.10% levels. This

leads to a final product with purity greater than 99.9%.

Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the completion

of each reaction step before proceeding to the next.

Forced Degradation Studies: Conduct forced degradation studies under acidic, basic,

oxidative, and photolytic conditions to understand the degradation pathways and identify

potential degradation products.[7][8] This will help in developing a stability-indicating

analytical method.
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Caption: Strategy to control impurities by purifying the Azilsartan methyl ester intermediate as

a DBU salt.

Data on Impurity Reduction
The following tables summarize quantitative data on impurity levels before and after the

application of purification methods.

Table 1: Purification of Crude Azilsartan Medoxomil via Crystallization

Impurity Profile
Before Purification (% Area
by HPLC)

After Purification with
Methylene Dichloride (%
Area by HPLC)

Total Impurities
> 10% (can be as high as

40%)[1]
0.5% to 0.7%[1]

Bis-Impurity (A) Up to 40%[1]

Significantly Reduced (not

explicitly quantified but implied

by total impurity reduction)

Purity of Azilsartan Medoxomil < 90%[1] > 99.0%

Table 2: Impact of Intermediate Purification on Final Product Purity

Control Point Impurity Level
Final Azilsartan Medoxomil
Purity

Without Intermediate

Purification
High carry-over of impurities ~98.9%

With Azilsartan Methyl Ester

DBU Salt Purification

Impurities in intermediate <

0.10%
> 99.9%

Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of
Azilsartan Medoxomil
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This protocol is a representative method based on literature for the separation and

quantification of Azilsartan medoxomil and its potential impurities.[2][9]

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV

detector.

Column: Inertsil ODS-3, 250 x 4.6 mm, 5 µm particle size.[2]

Mobile Phase A: 10 mM Potassium dihydrogen orthophosphate buffer, with pH adjusted to

3.0 using phosphoric acid.[2]

Mobile Phase B: Acetonitrile.[2]

Flow Rate: 1.0 mL/min.

Detection Wavelength: 248 nm.

Column Temperature: Ambient.

Injection Volume: 10 µL.

Gradient Elution Program:

Time (minutes) % Mobile Phase A % Mobile Phase B

0 55 45

8 55 45

18 40 60

28 10 90

35 10 90

40 55 45

45 55 45

Sample Preparation:
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Accurately weigh and dissolve an appropriate amount of the Azilsartan medoxomil sample in

a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a known concentration.

Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability:

The method should be validated according to ICH guidelines for specificity, linearity,

precision, accuracy, and sensitivity.[2][9]

The resolution between Azilsartan medoxomil and any known impurity peak should be

greater than 1.5.

Protocol 2: Purification of Crude Azilsartan Medoxomil
by Crystallization
This protocol describes a general procedure for reducing impurities, particularly the bis-

impurity, from crude Azilsartan medoxomil.[1]

Materials: Crude Azilsartan medoxomil, Methylene Dichloride (or other suitable solvent),

reaction vessel with heating and cooling capabilities, filtration apparatus.

Procedure:

Charge the reaction vessel with crude Azilsartan medoxomil containing a high level of

impurities.

Add methylene dichloride to the vessel. A typical ratio might be 2-5 volumes of solvent

relative to the crude material.

Heat the mixture to approximately 60°C with stirring until all the solid has dissolved.

Once a clear solution is obtained, gradually cool the solution to 20-25°C over a period of 1-2

hours to allow for the formation of crystals.

Hold the slurry at 20-25°C for an additional 1-2 hours to ensure complete crystallization.

Filter the slurry to collect the crystallized product.
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Wash the filter cake with a small amount of cold methylene dichloride.

Dry the purified Azilsartan medoxomil under vacuum at a suitable temperature (e.g., 40-

50°C) until a constant weight is achieved.

Analyze the dried product by HPLC to confirm the reduction in impurity levels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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